molecular formula C22H26ClF3N2O B12457207 T.cruzi Inhibitor

T.cruzi Inhibitor

Cat. No.: B12457207
M. Wt: 426.9 g/mol
InChI Key: GBBPVLQIMJCBJF-UHFFFAOYSA-N
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Description

T.cruzi Inhibitor: refers to a class of compounds designed to inhibit the growth and proliferation of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America and is increasingly becoming a global issue due to migration. The need for effective treatments is critical, as current drugs like benznidazole and nifurtimox have severe side effects and limited efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of T.cruzi inhibitors often involves complex organic reactions. For instance, oxazinoquinoline derivatives, which have shown significant trypanocidal activity, are synthesized through multi-step processes involving the formation of quinoline rings and subsequent functionalization . Reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired chemical structures.

Industrial Production Methods: : Industrial production of these inhibitors requires scalable and cost-effective methods. This often involves optimizing the synthetic routes to minimize steps and maximize yield. Techniques such as high-throughput screening and automated synthesis are employed to identify and produce the most effective compounds on a large scale .

Chemical Reactions Analysis

Types of Reactions: : T.cruzi inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .

Major Products: : The major products formed from these reactions are typically the active inhibitor compounds, which are then tested for their efficacy against T.cruzi. These products often contain functional groups that enhance their binding affinity to the target enzymes or proteins within the parasite .

Scientific Research Applications

Chemistry: : In chemistry, T.cruzi inhibitors are used to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies for complex organic molecules .

Biology: : In biology, these inhibitors are crucial for understanding the life cycle of T.cruzi and identifying potential targets for drug development. They help elucidate the biochemical pathways essential for the parasite’s survival and proliferation .

Medicine: : In medicine, T.cruzi inhibitors are being developed as potential treatments for Chagas disease. Clinical trials are ongoing to evaluate their safety and efficacy in humans .

Industry: : In the pharmaceutical industry, these inhibitors are part of the drug discovery and development pipeline. They are screened for activity against T.cruzi and other related parasites, with the goal of finding broad-spectrum antiparasitic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : T.cruzi inhibitors are unique in their ability to specifically target the biochemical pathways essential for the parasite’s survival. Their design often involves structure-based drug design and high-throughput screening to identify compounds with high specificity and potency . Unlike traditional drugs, these inhibitors aim to minimize side effects by selectively targeting the parasite without affecting the host cells .

Properties

Molecular Formula

C22H26ClF3N2O

Molecular Weight

426.9 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C22H25F3N2O.ClH/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25;/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3;1H

InChI Key

GBBPVLQIMJCBJF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F.Cl

Origin of Product

United States

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